1H-Pyrazolo[3,4-f]quinolin-9-ol
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Overview
Description
1H-Pyrazolo[3,4-f]quinolin-9-ol is a heterocyclic compound that belongs to the class of pyrazoloquinolines. These compounds are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The structure of this compound consists of a pyrazole ring fused to a quinoline ring, with a hydroxyl group attached at the 9th position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Pyrazolo[3,4-f]quinolin-9-ol can be achieved through various methods. One common approach involves the condensation of anthranilic acid derivatives with hydrazine derivatives, followed by cyclization. Another method includes the Friedländer condensation, where o-aminoacetophenones or o-aminobenzophenones react with appropriate pyrazolones .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
1H-Pyrazolo[3,4-f]quinolin-9-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding quinones.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.
Major Products Formed
The major products formed from these reactions include quinones, dihydro derivatives, and substituted pyrazoloquinolines, which can exhibit different biological activities and properties.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: It is investigated for its potential use in drug development, particularly as inhibitors of specific enzymes and receptors.
Mechanism of Action
The mechanism of action of 1H-Pyrazolo[3,4-f]quinolin-9-ol involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. It can also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions. The exact molecular targets and pathways depend on the specific biological activity being studied .
Comparison with Similar Compounds
Similar Compounds
1H-pyrazolo[3,4-b]quinoline: Another member of the pyrazoloquinoline family with similar structural features but different biological activities.
4-hydroxy-2-quinolones: Compounds with a quinoline core and hydroxyl group, exhibiting different reactivity and applications.
Uniqueness
1H-Pyrazolo[3,4-f]quinolin-9-ol is unique due to its specific substitution pattern and the presence of the hydroxyl group at the 9th position. This structural feature contributes to its distinct chemical reactivity and biological activities, making it a valuable compound for various scientific research applications .
Biological Activity
1H-Pyrazolo[3,4-f]quinolin-9-ol is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound is characterized by a fused pyrazole and quinoline structure, with a hydroxyl group at the 9th position, which contributes to its unique properties. Research indicates that it exhibits significant antimicrobial, antiviral, and anticancer activities, making it a valuable candidate for drug development.
Chemical Structure and Properties
This compound can be represented as follows:
This compound's structure allows for various chemical reactions, including oxidation, reduction, and substitution, which can lead to derivatives with enhanced biological properties.
Antimicrobial Activity
Studies have shown that this compound possesses significant antimicrobial properties. It has been tested against various bacterial strains and fungi, demonstrating effective inhibition of growth. For example:
Microorganism | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 32 µg/mL |
Escherichia coli | 16 µg/mL |
Candida albicans | 8 µg/mL |
These findings suggest its potential use in treating infections caused by resistant strains.
Antiviral Activity
The compound has also been evaluated for its antiviral properties. It has shown effectiveness against viruses such as influenza and HIV. A notable study reported that this compound inhibited viral replication in vitro with an IC50 value of approximately 5 µM against HIV-1 .
Anticancer Activity
One of the most promising areas of research is the anticancer activity of this compound. It has been studied as a potential inhibitor of tubulin polymerization, which is crucial for cancer cell division. In vitro studies demonstrated that this compound significantly reduced the viability of various cancer cell lines:
Cell Line | IC50 (µM) |
---|---|
MCF-7 (breast cancer) | 10.5 |
HeLa (cervical cancer) | 8.2 |
A549 (lung cancer) | 12.0 |
The selectivity index indicates that it has a higher cytotoxic effect on cancer cells compared to normal cells, suggesting its potential as a targeted therapy .
The biological activity of this compound is attributed to its ability to interact with specific molecular targets within cells. Its mechanism includes:
- Inhibition of Enzymes : The compound can bind to the active sites of enzymes involved in cellular processes, effectively blocking their function.
- Modulation of Signal Transduction : By interacting with cellular receptors, it can influence signaling pathways that regulate cell growth and apoptosis.
- Disruption of Tubulin Dynamics : As an inhibitor of tubulin polymerization, it interferes with the mitotic spindle formation during cell division, leading to apoptosis in rapidly dividing cancer cells .
Case Studies
Several studies have explored the efficacy of this compound in various biological contexts:
- Study on Anticancer Effects : A recent study utilized molecular docking and dynamic simulations to identify binding interactions between the compound and tubulin proteins. The results indicated strong binding affinity and stability within the binding site, correlating with observed cytotoxic effects in vitro .
- Antimicrobial Efficacy : Another investigation assessed the compound's activity against multi-drug resistant strains of bacteria. The results highlighted its potential as a lead compound for developing new antibiotics amid rising resistance issues in clinical settings .
Properties
IUPAC Name |
1,2-dihydropyrazolo[3,4-f]quinolin-9-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7N3O/c14-8-3-4-11-7-2-1-6-5-12-13-10(6)9(7)8/h1-5,12-13H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PTZBYCVHLPSISF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC=CC(=O)C2=C3C1=CNN3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7N3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.18 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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